molecular formula C9H12ClNO3 B6191275 2-(aminomethyl)-3-methoxybenzoic acid hydrochloride CAS No. 2648957-69-9

2-(aminomethyl)-3-methoxybenzoic acid hydrochloride

Cat. No.: B6191275
CAS No.: 2648957-69-9
M. Wt: 217.6
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Description

2-(aminomethyl)-3-methoxybenzoic acid hydrochloride is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-methoxybenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzoic acid.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where 3-methoxybenzoic acid is reacted with formaldehyde and a primary or secondary amine.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(aminomethyl)-3-methoxybenzoic acid hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-methoxybenzoic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)benzoic acid hydrochloride: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-(aminomethyl)-4-methoxybenzoic acid hydrochloride: The position of the methoxy group is different, which can influence the compound’s chemical properties and biological activity.

Uniqueness

2-(aminomethyl)-3-methoxybenzoic acid hydrochloride is unique due to the specific positioning of the aminomethyl and methoxy groups on the benzene ring, which can result in distinct chemical reactivity and biological interactions compared to its analogs.

Properties

CAS No.

2648957-69-9

Molecular Formula

C9H12ClNO3

Molecular Weight

217.6

Purity

95

Origin of Product

United States

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